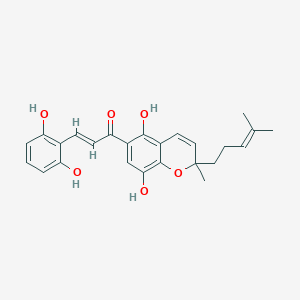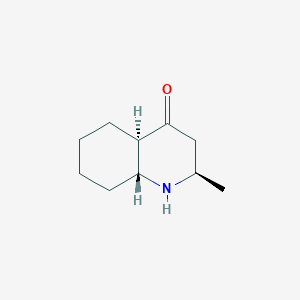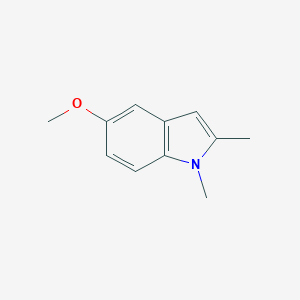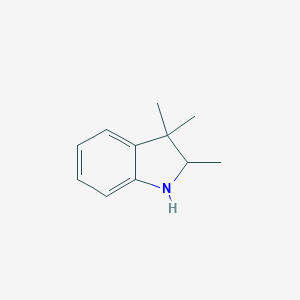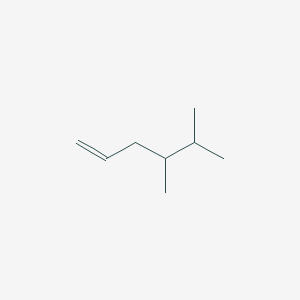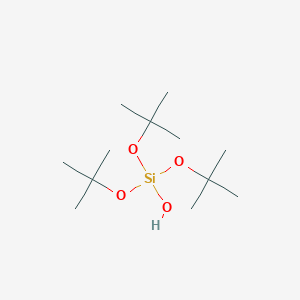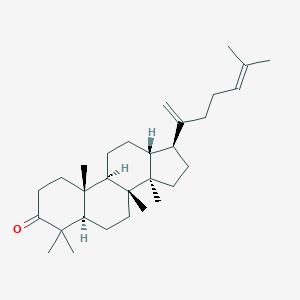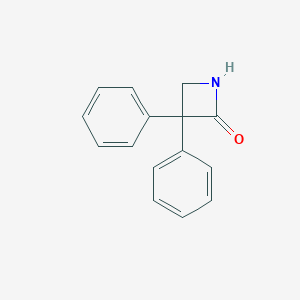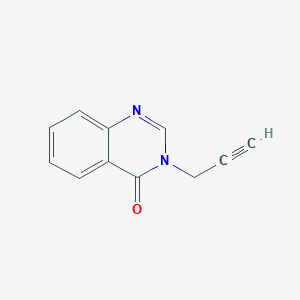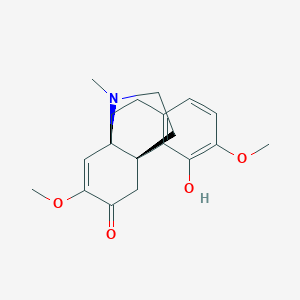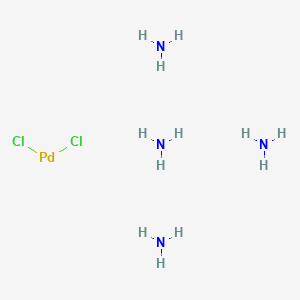
Tetraamminepalladium(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminepalladium(II) dichloride, commonly known as Pd(NH3)4Cl2, is a chemical compound that has been widely used in scientific research. This compound is a coordination complex of palladium, which is a transition metal that has unique chemical and physical properties. Tetraamminepalladium(II) dichloride is a yellow crystalline substance that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Tetraamminepalladium(II) dichloride has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. It has also been used as a precursor for the synthesis of other palladium complexes and nanoparticles.
Mécanisme D'action
The mechanism of action of tetraamminepalladium(II) dichloride is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to different physiological effects.
Effets Biochimiques Et Physiologiques
Tetraamminepalladium(II) dichloride has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune response and regulate cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraamminepalladium(II) dichloride has several advantages for lab experiments. It is a stable and well-characterized compound that is readily available. It is also relatively inexpensive compared to other palladium compounds. However, it has some limitations, such as its toxicity and the need for careful handling and disposal. It also has limited solubility in non-polar solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of tetraamminepalladium(II) dichloride in scientific research. One direction is the development of new palladium complexes and nanoparticles with enhanced properties for catalysis and biomedical applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of tetraamminepalladium(II) dichloride may lead to improved yields and purity, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, tetraamminepalladium(II) dichloride is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for catalysis and biomedical applications.
Méthodes De Synthèse
Tetraamminepalladium(II) dichloride can be synthesized by reacting palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions of temperature and pressure to obtain the pure crystalline compound. The synthesis of tetraamminepalladium(II) dichloride is a well-established method that has been used for many years.
Propriétés
Numéro CAS |
15974-14-8 |
|---|---|
Nom du produit |
Tetraamminepalladium(II) dichloride |
Formule moléculaire |
Cl2H12N4Pd |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
azane;dichloropalladium |
InChI |
InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
AQBOUNVXZQRXNP-UHFFFAOYSA-L |
SMILES |
N.N.N.N.Cl[Pd]Cl |
SMILES canonique |
N.N.N.N.[Cl-].[Cl-].[Pd+2] |
Numéros CAS associés |
13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |
Synonymes |
dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
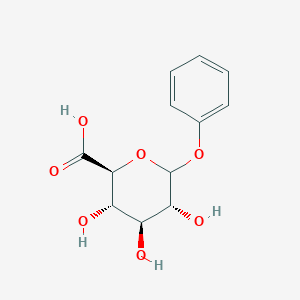
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
